



# impact of freeze-thaw cycles on 25hydroxycholecalciferol sample integrity

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Compound of Interest

Compound Name: 25-Hydroxycholecalciferol

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## Technical Support Center: 25-Hydroxycholecalciferol Sample Integrity

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for handling and storing **25-hydroxycholecalciferol** (25(OH)D) samples to ensure sample integrity. Particular focus is given to the impact of freeze-thaw cycles.

### Frequently Asked Questions (FAQs)

Q1: How many times can I freeze and thaw my serum/plasma samples containing **25-hydroxycholecalciferol**?

A: For most applications, serum and plasma samples for 25(OH)D analysis can be subjected to a limited number of freeze-thaw cycles without significant degradation. Studies have shown that 25(OH)D is a relatively stable analyte.[1][2] Some research indicates that results remain reliable after up to four freeze-thaw cycles.[2] However, to ensure the highest quality data, it is best practice to minimize the number of freeze-thaw cycles. It is recommended to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.

Q2: What is the recommended storage temperature for **25-hydroxycholecalciferol** samples?



A: For short-term storage (up to 7 days), refrigeration at 2-8°C is acceptable.[3][4] For long-term storage, samples should be frozen at -20°C or colder.[4][5][6] Some studies have used storage temperatures of -80°C for extended periods.[3][7]

Q3: Does the type of sample (serum vs. plasma) affect the stability of **25-hydroxycholecalciferol** during freeze-thaw cycles?

A: Current research suggests that there is no significant difference in the stability of 25(OH)D between serum and plasma samples under various storage conditions, including freeze-thaw cycles.[2][3] Both sample types are considered suitable for 25(OH)D measurement.[3]

Q4: Can light exposure affect the integrity of my 25-hydroxycholecalciferol samples?

A: While prolonged exposure to direct sunlight should be avoided as a general laboratory best practice, studies have indicated that 25(OH)D is not significantly affected by light exposure during routine handling and analysis.[2]

Q5: Should I vortex my samples after thawing?

A: Vortexing is often used to ensure sample homogeneity after thawing. One study found statistically significant differences in 25(OH)D levels between vortexed and non-vortexed samples stored at -20°C; however, the maximum change observed (8.85%) was within the total allowable error for the assay.[2][8][9] The same study concluded that 25(OH)D is preanalytically stable and can be analyzed without vortexing.[2][8][9]

#### **Troubleshooting Guide**

### Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Action		
Unexpectedly low 25(OH)D results	Sample degradation due to excessive freeze-thaw cycles or improper storage.	Review the sample handling history to determine the number of freeze-thaw cycles and storage conditions. If more than four cycles have occurred or if storage conditions were suboptimal, consider reanalyzing a new aliquot that has undergone minimal freeze-thaw cycles. For future studies, ensure samples are aliquoted prior to long-term storage.		
High variability between replicate measurements	Incomplete thawing or inadequate mixing of the sample.	Ensure samples are completely thawed and gently mixed before analysis to ensure homogeneity. While vigorous vortexing may not be necessary, gentle inversion of the tube is recommended.		
Discrepancy in results from different analytical methods	Different immunoassays or analytical platforms (e.g., LC-MS/MS vs. immunoassay) can have different sensitivities to matrix effects or interfering substances, which may be exacerbated by sample handling.	Be aware that the analytical method can influence results. [7] When comparing data, ensure the same analytical method was used. If switching methods, a bridging study is recommended to correlate results.		
Results inconsistent with clinical or experimental expectations	Pre-analytical errors unrelated to freeze-thaw cycles, such as improper sample collection, delayed centrifugation, or hemolysis.	Review the entire pre- analytical workflow, from sample collection to storage. Ensure that standardized procedures are followed for all steps.		



# Quantitative Data on the Impact of Freeze-Thaw Cycles

The following table summarizes findings from various studies on the stability of 25(OH)D after multiple freeze-thaw cycles.



Number of Freeze- Thaw Cycles	Sample Type	Storage Temperatur e	Analytical Method	Observed Change in 25(OH)D Concentrati on	Reference
Up to 4	Serum	-20°C	Not specified	No statistically significant difference	[2]
Multiple	Serum	-20°C or lower	Radioimmuno assay (RIA)	Unaffected	[1]
3	Not specified	Not specified	Not specified	Fluctuation within ±60% (for various vitamin D metabolites)	[10]
3	Serum	Not specified	Mass Spectrometry	Maximum 11% bias	[11][12]
1	Serum	-70°C	Not specified	-12.51% (within total allowable error)	[13]
Up to 4	Serum	-20°C	Chemilumine scent Immunoassa y	Maximum change of 8.85% (within total allowable error)	[8][9]

## **Experimental Protocols**

Below are generalized methodologies for assessing the stability of **25-hydroxycholecalciferol** in serum or plasma samples subjected to freeze-thaw cycles, based on practices reported in



the literature.

- Sample Collection and Initial Processing
- Collect whole blood from subjects into appropriate collection tubes (e.g., serum separator tubes or EDTA plasma tubes).
- Allow serum samples to clot completely at room temperature.
- Centrifuge the samples to separate the serum or plasma from the cellular components. This should ideally be done within one hour of collection.
- Immediately after separation, analyze a baseline aliquot (Cycle 0) for 25(OH)D concentration.
- 2. Aliquoting and Storage
- Pool the remaining serum or plasma to ensure a homogenous sample for the stability study.
- Divide the pooled sample into multiple small-volume aliquots in cryovials. This is crucial to avoid the need to thaw a large volume for each analysis.
- Store the aliquots at a specified temperature, typically -20°C or -80°C.[2][3]
- 3. Freeze-Thaw Cycling
- For each freeze-thaw cycle, remove a set of aliquots from the freezer.
- Allow the samples to thaw completely at room temperature.
- Gently mix the samples by inversion to ensure homogeneity.
- Analyze one aliquot for 25(OH)D concentration.
- Place the remaining aliquots for that cycle back into the freezer at the specified temperature.
- Repeat this process for the desired number of cycles (e.g., 1, 2, 3, 4, and 5 cycles).
- 4. Analysis of 25-Hydroxycholecalciferol



- Analyze the 25(OH)D concentration in the thawed aliquots using a validated analytical method, such as:
  - Chemiluminescent Immunoassay (CLIA)[2]
  - Radioimmunoassay (RIA)[1]
  - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
- Ensure that the assay is properly calibrated and that quality control samples are included in each run.
- 5. Data Analysis
- Compare the 25(OH)D concentrations of the samples from each freeze-thaw cycle to the baseline (Cycle 0) measurement.
- Calculate the percentage change in concentration for each cycle.
- Statistically analyze the data to determine if there are significant differences between the freeze-thaw cycles and the baseline.

#### **Visualizations**

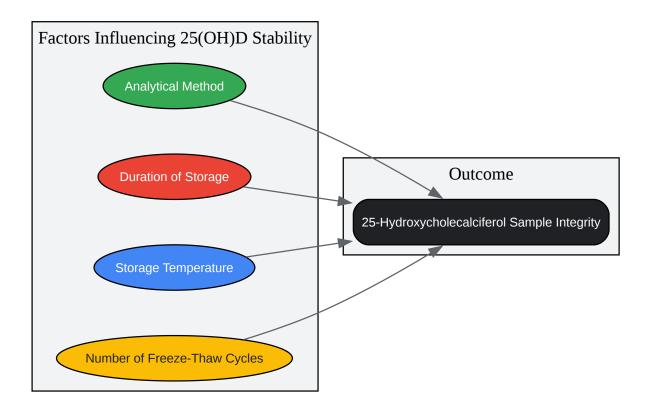




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Caption: Experimental workflow for assessing 25(OH)D stability through freeze-thaw cycles.





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Caption: Key factors influencing the integrity of **25-hydroxycholecalciferol** samples.

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